molecular formula C10H17BrNO3S2 B14912238 S-((4-Bromo-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl) methanesulfonothioate-1-oxyl

S-((4-Bromo-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl) methanesulfonothioate-1-oxyl

Cat. No.: B14912238
M. Wt: 343.3 g/mol
InChI Key: SULCWUZWSMVCSI-UHFFFAOYSA-N
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Description

S-((4-Bromo-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl) methanesulfonothioate-1-oxyl: is an organosulfur compound known for its use as a nitroxide spin label . This compound is bifunctional, consisting of nitroxide and thiosulfonate ester functional groups, making it a highly reactive thiol-specific spin label . It is commonly used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-((4-Bromo-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl) methanesulfonothioate-1-oxyl involves several steps. One common method includes the reaction of 4-bromo-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole with methanesulfonyl chloride in the presence of a base to form the corresponding methanesulfonothioate . The reaction conditions typically involve low temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

S-((4-Bromo-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl) methanesulfonothioate-1-oxyl undergoes various chemical reactions, including:

    Oxidation: The nitroxide group can be oxidized to form oxoammonium cations.

    Reduction: The nitroxide group can be reduced to hydroxylamines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxides and hypochlorites.

    Reduction: Reducing agents such as sodium borohydride and ascorbic acid are used.

    Substitution: Nucleophiles like thiols and amines are used under mild conditions.

Major Products Formed

    Oxidation: Oxoammonium cations.

    Reduction: Hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-((4-Bromo-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl) methanesulfonothioate-1-oxyl is widely used in scientific research due to its unique properties . Some of its applications include:

    Chemistry: Used as a spin label for studying molecular dynamics and interactions.

    Biology: Employed in labeling proteins and nucleic acids to study their structure and function.

    Medicine: Utilized in the development of diagnostic tools and therapeutic agents.

    Industry: Applied in the production of advanced materials and sensors.

Mechanism of Action

The mechanism of action of S-((4-Bromo-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl) methanesulfonothioate-1-oxyl involves its ability to form stable radicals . The nitroxide group interacts with molecular targets, leading to changes in their electronic and structural properties. This interaction is crucial for its use as a spin label in various applications.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H17BrNO3S2

Molecular Weight

343.3 g/mol

InChI

InChI=1S/C10H17BrNO3S2/c1-9(2)7(6-16-17(5,14)15)8(11)10(3,4)12(9)13/h6H2,1-5H3

InChI Key

SULCWUZWSMVCSI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=C(C(N1[O])(C)C)Br)CSS(=O)(=O)C)C

Origin of Product

United States

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